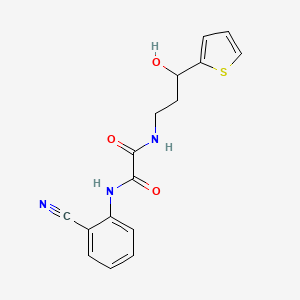

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 1995 by Pfizer as part of a research program to develop new analgesic drugs.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

A novel approach to synthesizing di- and mono-oxalamides, including compounds similar to the requested chemical, showcases innovative synthetic pathways. This methodology is significant for producing anthranilic acid derivatives and oxalamides, highlighting the versatility of these compounds in chemical synthesis (Mamedov et al., 2016).

Anticancer Activity

Research on sulfur-containing heterocyclic analogs, including structures related to the requested compound, indicates potential antiproliferative activity against cancer cells. The presence of hydroxyl groups in such compounds has been linked to anticancer activity through mechanisms involving oxidative stress modulation and apoptosis induction in laryngeal carcinoma cells (Haridevamuthu et al., 2023).

Catalytic Applications

Copper-catalyzed coupling reactions benefit from the structural features of compounds like N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide. These compounds can act as effective ligands or intermediates in facilitating the amidation of aryl chlorides, demonstrating their utility in developing pharmaceuticals and materials science (De, Yin, & Ma, 2017).

Organocatalysis

N-(2-Hydroxyphenyl)-prolinamides, sharing structural motifs with the compound of interest, have shown efficacy as organocatalysts for asymmetric aldol reactions. Such research underscores the compound's potential in facilitating stereoselective synthesis, which is crucial for producing chiral drugs and molecules (Sathapornvajana & Vilaivan, 2007).

Material Science and Optoelectronics

The synthesis and properties of 3-aryl-2-cyano acrylamide derivatives, related to the structure of the requested compound, have implications in material science, particularly in developing materials with mechanofluorochromic properties. Such compounds are of interest for applications in sensors, displays, and security inks, where changes in fluorescence upon mechanical stress are desirable (Song et al., 2015).

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c17-10-11-4-1-2-5-12(11)19-16(22)15(21)18-8-7-13(20)14-6-3-9-23-14/h1-6,9,13,20H,7-8H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBGKBMHAHTXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2970839.png)

![2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2970847.png)

![5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2970849.png)

![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)

![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)

![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)